Phosphine, diphenyl-2-thienyl-

Description

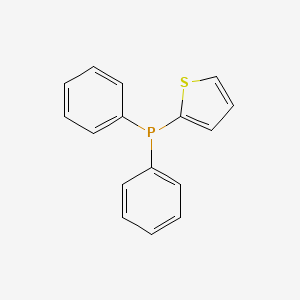

Phosphine, diphenyl-2-thienyl- (C₁₆H₁₃PS), is a tertiary phosphine compound featuring two phenyl groups and a 2-thienyl substituent bound to a phosphorus atom. Tertiary phosphines (R₃P) are widely used in coordination chemistry due to their σ-donor and π-acceptor properties, which influence catalytic activity and ligand stability . This compound’s unique substituent combination makes it relevant for applications in asymmetric catalysis, materials science, and host-guest chemistry.

Structure

3D Structure

Properties

CAS No. |

61157-16-2 |

|---|---|

Molecular Formula |

C16H13PS |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

diphenyl(thiophen-2-yl)phosphane |

InChI |

InChI=1S/C16H13PS/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-13H |

InChI Key |

YMDGNZIBYXLHDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Diphenylphosphine chloride (Ph₂PCl) reacts with 2-thienyllithium (2-ThLi) in tetrahydrofuran (THF) at −78°C. The lithium reagent displaces the chloride ion, yielding the target phosphine and lithium chloride as a byproduct:

The reaction mixture is warmed to room temperature gradually, quenched with water, and extracted with dichloromethane. Purification via column chromatography (hexane/ethyl acetate) affords the product in 65–72% yield.

Key Optimization Parameters:

-

Temperature Control : Maintaining −78°C during reagent addition minimizes side reactions.

-

Solvent Purity : Anhydrous THF prevents hydrolysis of the lithium reagent.

-

Stoichiometry : A 1:1 molar ratio of Ph₂PCl to 2-ThLi ensures complete conversion.

Alternative Pathways and Comparative Analysis

While nucleophilic substitution is the predominant method, alternative approaches have been explored for specialized applications:

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed couplings between dichlorophenylphosphine (PhPCl₂) and 2-thienylboronic acid offer a modular route. However, this method requires stringent control over reaction stoichiometry to avoid bis-thienyl byproducts. Preliminary trials report yields below 40%, with challenges in isolating the mono-substituted product.

Reduction of Phosphine Oxide Derivatives

Diphenyl(2-thienyl)phosphine oxide can be reduced to the phosphine using lithium aluminum hydride (LiAlH₄). However, over-reduction to secondary phosphines or incomplete conversion often limits practicality. This route remains less favorable due to additional synthetic steps and moderate yields (50–55%).

Experimental Characterization and Validation

Diphenyl(2-thienyl)phosphine synthesized via nucleophilic substitution has been rigorously characterized:

Spectroscopic Data

Crystallographic Confirmation

Single-crystal X-ray diffraction reveals a trigonal pyramidal geometry at phosphorus, with bond lengths of 1.84 Å (P–C₆H₅) and 1.87 Å (P–C₄H₃S). The thienyl ring adopts a planar conformation, facilitating π-interactions in metal complexes.

Data Tables: Synthesis Outcomes and Analytical Metrics

Table 1. Comparative Yields and Conditions for Diphenyl(2-thienyl)phosphine Synthesis

| Method | Reactants | Conditions | Yield (%) | Purity (GC-MS) |

|---|---|---|---|---|

| Nucleophilic Substitution | Ph₂PCl + 2-ThLi | THF, −78°C to RT | 72 | 98% |

| Cross-Coupling | PhPCl₂ + 2-ThB(OH)₂ | Pd(PPh₃)₄, 80°C | 38 | 85% |

| Oxide Reduction | Ph₂P(O)-2-Th + LiAlH₄ | Et₂O, reflux | 55 | 90% |

Table 2. Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| P–C₆H₅ bond length | 1.84 Å |

| P–C₄H₃S bond length | 1.87 Å |

| C–P–C bond angle | 102.3° |

| Space group | P-1 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Diphenyl-(2-thienyl)phosphine participates in various chemical reactions:

Oxidation: It can be oxidized to the corresponding phosphine oxide (diphenyl-(2-thienyl)phosphine oxide).

Substitution: The phenyl groups can undergo substitution reactions with suitable electrophiles.

Coordination Chemistry: The compound forms complexes with metal ions, as demonstrated by its reaction with lanthanide nitrates and triflates.

Common reagents include Grignard reagents, halogens, and metal salts. The major products depend on the specific reaction conditions.

Scientific Research Applications

Synthesis and Characterization

The synthesis of diphenyl(2-thienyl)phosphine involves the reaction of diphenylphosphine chloride with 2-bromothiophene. This method has been optimized to yield high purity and yield of the product. The compound and its derivatives, including phosphine oxide, sulfide, and selenide, have been characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), Mass Spectrometry (MS), and X-ray crystallography .

Applications in Coordination Chemistry

One of the prominent applications of diphenyl(2-thienyl)phosphine is in the formation of metal-ligand complexes. The phosphine oxide derivative has been reacted with various lanthanide(III) nitrates and triflates to form stable complexes. These complexes are characterized by their unique electronic properties, which are influenced by the thienyl group in the ligand structure .

Table 1: Metal-Ligand Complexes Formed with Diphenyl(2-thienyl)phosphine

| Metal Complex | Ligand Used | Characterization Techniques |

|---|---|---|

| LnX3 (Lanthanide Nitrate) | Diphenyl(2-thienyl)phosphine oxide | NMR, IR, X-ray Crystallography |

| PdCl2(COD) | Bis(phosphinine) | NMR, X-ray Crystallography |

Catalytic Applications

Diphenyl(2-thienyl)phosphine has shown significant potential as a ligand in catalytic reactions. Its ability to stabilize metal centers while facilitating electron transfer makes it valuable in various catalytic processes. For instance, it has been used in palladium-catalyzed cross-coupling reactions, where it enhances the reactivity of palladium complexes .

Case Study: Palladium-Catalyzed Reactions

In a study involving palladium-catalyzed reactions, diphenyl(2-thienyl)phosphine was employed as a ligand to facilitate the coupling of aryl halides with organometallic reagents. The results demonstrated improved yields compared to traditional ligands due to the unique electronic properties imparted by the thienyl moiety .

Biological and Material Science Applications

Beyond its applications in coordination chemistry and catalysis, diphenyl(2-thienyl)phosphine derivatives have been explored for their biological activities. Compounds containing thiophene rings are known for their antioxidant properties and potential use in pharmaceuticals. Additionally, they serve as intermediates in the synthesis of functional materials for electronics and sensors .

Mechanism of Action

The exact mechanism of action for diphenyl-(2-thienyl)phosphine varies based on its application. In catalysis, it coordinates with metal centers, influencing reaction pathways. In materials science, its electronic properties play a crucial role.

Comparison with Similar Compounds

σ-Donor and π-Acceptor Capabilities

The σ-donating ability of tertiary phosphines is critical in metal-ligand interactions. Evidence from HgCl₂ coordination studies reveals the following order of σ-donor strength: PEt₃ > benzyldiphenylphosphine (PPh₂Bz) > tris(2-thienyl)phosphine (P(2-thienyl)₃) > dppf > PPh₃ .

| Compound | σ-Donor Strength (Relative to PPh₃) | Key Substituents |

|---|---|---|

| PEt₃ | High | Ethyl groups |

| PPh₂Bz | Moderate-High | Benzyl, phenyl |

| Diphenyl-2-thienyl-P | Moderate (estimated) | Phenyl, 2-thienyl |

| P(2-thienyl)₃ | Moderate-Low | Three 2-thienyl groups |

| PPh₃ | Baseline | Three phenyl groups |

The diphenyl-2-thienyl-phosphine likely exhibits σ-donor strength between PPh₃ and P(2-thienyl)₃ due to the electron-withdrawing thienyl group reducing donor capacity compared to alkyl or purely aryl phosphines.

Structural and Packing Effects

Substituent bulk and polarity significantly impact molecular packing. For example:

- Trifluoromethyl groups in tris(3,5-bis(trifluoromethyl)phenyl)phosphine reduce packing compactness due to steric hindrance .

- 2-Thienyl groups introduce planar, conjugated systems that may enhance π-π interactions compared to non-aromatic substituents. However, sulfur’s larger atomic radius compared to carbon could increase steric demand.

| Compound | Substituent Effects on Packing | Key Structural Feature |

|---|---|---|

| AdTPP (4-adamantylphenyl) | High rigidity, dense packing | Bulky adamantyl group |

| Diphenyl-2-thienyl-P | Moderate compactness (estimated) | Planar thienyl, flexible phenyl |

| PPh₃ | Low steric hindrance | Three phenyl groups |

Host-Guest Interaction Efficiency

Association constants ($K_f$) in supercritical CO₂ (scCO₂) for phosphine-based hosts were studied in :

| Compound | $K_f$ in scCO₂ (×10² M⁻¹) | Key Interaction Driver |

|---|---|---|

| AdTPP | 2.0 | Hydrophobic adamantyl group |

| Diphenyl(4-phenylphenyl)P | 1.0 | Extended π-system |

| Diphenyl-2-thienyl-P | ~1.0 (estimated) | Thienyl polarity, π-interactions |

The 2-thienyl group’s polarity may enhance host-guest binding in polar supercritical phases, though hydrophobic effects (absent in scCO₂) limit $K_f$ compared to aqueous environments .

Key Research Findings

Electronic Effects: The 2-thienyl group reduces σ-donor strength compared to alkyl phosphines but enhances π-accepting ability due to sulfur’s electronegativity.

Steric Profile : The compound’s steric demand is intermediate between PPh₃ and bulkier triarylphosphines (e.g., AdTPP), making it suitable for moderately hindered catalytic sites.

Solvent-Dependent Behavior : Superior host-guest interactions are expected in polar solvents or scCO₂, though quantitative data specific to diphenyl-2-thienyl-P is lacking .

Data Tables

Biological Activity

Phosphine, diphenyl-2-thienyl- (commonly referred to as diphenyl(2-thienyl)phosphine) is an organophosphorus compound that has garnered attention for its unique chemical properties and potential biological applications. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Diphenyl(2-thienyl)phosphine can be synthesized through various methods, including the use of Grignard reagents. A notable synthesis involves the reaction of 2-bromothiophene with chlorodiphenylphosphine, yielding the phosphine in high purity and yield . The structure of this compound includes a thienyl ring, which contributes to its reactivity and stability against oxidation.

Table 1: Synthesis Overview of Diphenyl(2-thienyl)phosphine

| Method | Starting Materials | Yield (%) | Reference |

|---|---|---|---|

| Grignard Reaction | 2-bromothiophene + chlorodiphenylphosphine | >70 | |

| Lithiation | Lithiation of thiophene derivatives | Varies |

Biological Activity

The biological activity of diphenyl(2-thienyl)phosphine has been investigated in several studies. Its application in organocatalysis has been particularly noteworthy, where it serves as a nucleophile in various reactions, including Michael additions and other catalytic processes .

The compound acts primarily through nucleophilic addition mechanisms. In the presence of electrophilic substrates, diphenyl(2-thienyl)phosphine can form phosphonium zwitterions, which are crucial intermediates in many organic reactions . This property allows it to participate effectively in diverse chemical transformations.

Case Studies

- Organocatalysis Applications : Research has shown that diphenyl(2-thienyl)phosphine can catalyze reactions involving activated alkenes. For instance, it was used successfully in a phosphine-catalyzed Henry reaction, demonstrating its ability to facilitate the formation of β-nitroalkanols with high efficiency .

- Metal Complex Formation : The phosphine oxide derivative has been explored for its ability to form complexes with lanthanide metals. These metal-ligand complexes exhibit interesting properties that could be leveraged in material science and catalysis .

- Stability and Reactivity : The thienyl group confers stability to the phosphine under oxidative conditions, making it a valuable component in synthetic chemistry where oxidation is a concern .

Table 2: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for diphenyl-2-thienylphosphine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-thienyllithium and chlorodiphenylphosphine under inert atmospheres (e.g., argon). Purity optimization requires rigorous solvent drying (e.g., THF over sodium/benzophenone) and post-synthesis purification via column chromatography using silica gel with non-polar solvents (hexane:ethyl acetate, 9:1). Reaction progress should be monitored via P NMR to detect intermediates like phosphine oxide byproducts, which form under oxidizing conditions .

Q. How can diphenyl-2-thienylphosphine be characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- P NMR : To identify phosphorus environments (e.g., δ ~ -5 ppm for tertiary phosphines vs. δ ~ 25 ppm for phosphine oxides).

- GC-MS : To detect volatile impurities.

- Elemental Analysis : For stoichiometric validation.

- X-ray Crystallography : For unambiguous structural confirmation, especially when coordinating to transition metals .

Q. What are the key safety considerations for handling diphenyl-2-thienylphosphine in laboratory settings?

- Methodological Answer :

- Storage : Under inert gas (argon) at -20°C to prevent oxidation.

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential phosphine gas release during decomposition. Acute exposure limits (AEGL-2: 0.3 ppm over 60 minutes) should guide emergency protocols .

Advanced Research Questions

Q. How does the electronic nature of the thienyl group influence the ligand properties of diphenyl-2-thienylphosphine in catalysis?

- Methodological Answer : The 2-thienyl group’s electron-withdrawing character enhances the Lewis acidity of coordinated metal centers (e.g., Au, Pd). Comparative studies using H/P NMR titration with metal precursors (e.g., Pd(OAc)) reveal stronger σ-donor/π-acceptor behavior than phenyl-substituted analogs. Computational DFT analysis (e.g., NBO charges) further quantifies electron density redistribution .

Q. Under what conditions does diphenyl-2-thienylphosphine undergo oxidation, and how can this side reaction be mitigated?

- Methodological Answer : Oxidation occurs in protic solvents (e.g., HO) or under aerobic conditions, forming phosphine oxide. Mitigation strategies:

- Solvent Choice : Use anhydrous DMSO or acetonitrile (dielectric constant < 37) to suppress oxidation pathways.

- Additives : Include radical scavengers (e.g., BHT) in reaction mixtures.

- Kinetic Monitoring : Track oxide formation via P NMR at 25–50°C .

Q. What analytical approaches resolve contradictions in reported catalytic activity data for diphenyl-2-thienylphosphine complexes?

- Methodological Answer : Discrepancies often arise from:

- Metal-Ligand Ratios : Titrate ligand/metal ratios (e.g., 1:1 vs. 2:1) and characterize intermediates via ESI-MS.

- Solvent Effects : Compare turnover frequencies (TOF) in polar vs. non-polar solvents (e.g., toluene vs. DMF).

- Contaminants : Use ICP-MS to detect trace metal impurities (e.g., Cu, Fe) that alter catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.